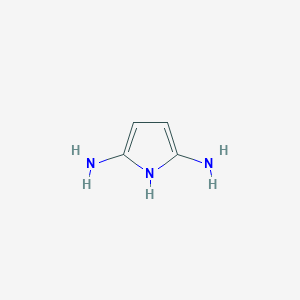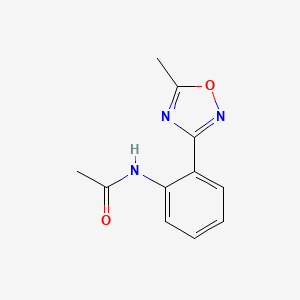
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-
Vue d'ensemble
Description
2-Propanol, also known as isopropanol, isopropyl alcohol, or sec-propyl alcohol, is a clear, colorless, polar organic solvent with a mild odor . It is miscible with water, organic solvents, and various polar and non-polar substances, making it a versatile solvent with a wide range of solubility .
Synthesis Analysis
2-Propanol can be produced by reacting acetone with hydrogen in the presence of a hydrogenation catalyst . The process includes reacting a raw material mixture containing water and acetone, with hydrogen in the presence of a hydrogenation catalyst .Molecular Structure Analysis
The structure and dynamics of 2-propanol in aqueous mixtures have been investigated using techniques such as terahertz time-domain spectroscopy (THz-TDS), NMR relaxation time analysis, and neutron diffraction studies . These studies have provided estimates of the size of the hydration shell around 2-propanol in solution .Chemical Reactions Analysis
2-Propanol is involved in a variety of chemical reactions. For example, it can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, or electron-rich species, attacks the electrophilic carbon of the alkyl group to give the substituted product .Physical And Chemical Properties Analysis
2-Propanol is a secondary alcohol that is a clear, colorless, polar organic solvent with a mild odor . It is miscible with water, organic solvents, and various polar and non-polar substances .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSURFAMCXITYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464739 | |
| Record name | 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- | |
CAS RN |
29871-68-9 | |
| Record name | 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-Bis[4-(4-hydroxyphenylsulfonyl)phenyloxy]diethylether](/img/structure/B3050861.png)





![Ethanol, 2-[(4-methoxyphenyl)amino]-](/img/structure/B3050871.png)
![3-[(4-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3050872.png)


![{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid](/img/structure/B3050878.png)
![7-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3050880.png)